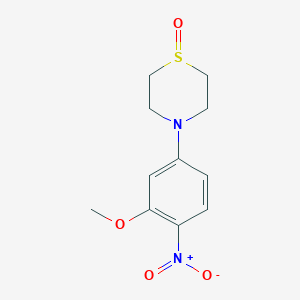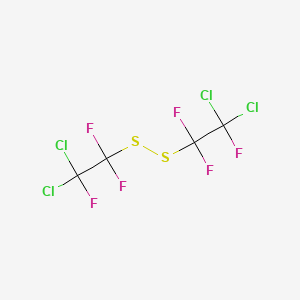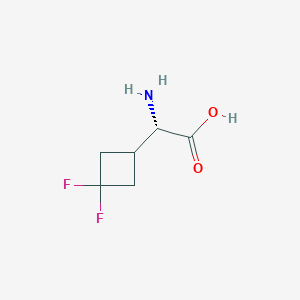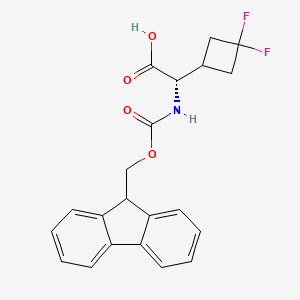
2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzyl chloride; 97%
Übersicht
Beschreibung
2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzyl chloride (97%) is a synthetic compound that is widely used in scientific research due to its unique properties. It is a colorless liquid with a pungent odor and is soluble in most organic solvents. It is a derivative of benzyl chloride and has a wide range of applications in various fields such as medicine, biology, and chemistry. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Wirkmechanismus
The mechanism of action of 2,3,5,6-tetrachloro-4-(trifluoromethyl)benzyl chloride (97%) is not well understood. However, it is believed that it acts as a catalyst in the synthesis of various organometallic compounds and polymers, as well as in the synthesis of fluorinated compounds. It is also believed to be involved in the formation of various organometallic complexes, which can then be used in the synthesis of various pharmaceuticals and agrochemicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,3,5,6-tetrachloro-4-(trifluoromethyl)benzyl chloride (97%) are not well understood. However, it is believed that it can act as an inhibitor of certain enzymes and can also act as an allosteric modulator of certain proteins. It is also believed to be involved in the formation of various organometallic complexes, which can then be used in the synthesis of various pharmaceuticals and agrochemicals.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2,3,5,6-tetrachloro-4-(trifluoromethyl)benzyl chloride (97%) in laboratory experiments is that it is a relatively inexpensive and readily available reagent. It is also easy to handle and store. However, it is important to note that this compound is toxic and should only be handled in a well-ventilated laboratory. It is also important to note that it is highly flammable and should not be exposed to open flames.
Zukünftige Richtungen
There are many possible future directions for research involving 2,3,5,6-tetrachloro-4-(trifluoromethyl)benzyl chloride (97%). These include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of various pharmaceuticals and agrochemicals. Additionally, further research could be conducted into its mechanism of action and its potential uses in the synthesis of various organometallic compounds and polymers. Finally, further research could be conducted into its potential uses in the synthesis of various fluorinated compounds, such as fluorinated polymers and fluorinated surfactants.
Synthesemethoden
2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzyl chloride (97%) is synthesized by a process of chlorination of benzyl chloride with chlorine gas. The reaction is conducted in an inert atmosphere, usually nitrogen, and at a temperature of around 100°C. The reaction is exothermic and the reaction time can be adjusted to control the degree of chlorination. The resulting product is a colorless liquid that is highly soluble in most organic solvents.
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzyl chloride (97%) is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in the synthesis of various polymers and as a reagent in the synthesis of various organometallic compounds. It has also been used in the synthesis of various fluorinated compounds, such as fluorinated polymers and fluorinated surfactants. It is also used in the synthesis of various pharmaceuticals and agrochemicals.
Eigenschaften
IUPAC Name |
1,2,4,5-tetrachloro-3-(chloromethyl)-6-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl5F3/c9-1-2-4(10)6(12)3(8(14,15)16)7(13)5(2)11/h1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHKLNHXOPCZNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Cl)Cl)C(F)(F)F)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl5F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601174660 | |
| Record name | 1,2,4,5-Tetrachloro-3-(chloromethyl)-6-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601174660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzyl chloride | |
CAS RN |
79674-47-8 | |
| Record name | 1,2,4,5-Tetrachloro-3-(chloromethyl)-6-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79674-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4,5-Tetrachloro-3-(chloromethyl)-6-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601174660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![t-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B6306649.png)
![Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B6306653.png)
![t-Butyl N-{2-[4-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate](/img/structure/B6306665.png)

![5-[trans-2-(t-Butoxycarbonylamino)cyclopropyl]thiophene-2-carboxylic acid](/img/structure/B6306679.png)
![{1-[(t-Butoxy)carbonyl]piperidin-4-yl}methyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate](/img/structure/B6306680.png)




![t-Butyl N-[2-(3,4-diethoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B6306712.png)
![t-Butyl N-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B6306718.png)

![(3R,5R)-1-[(t-Butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid](/img/structure/B6306742.png)